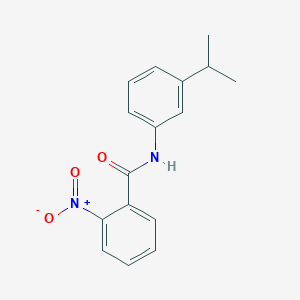![molecular formula C11H16O3 B8312147 Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one](/img/structure/B8312147.png)
Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigid and stable framework. The spiro configuration, where two rings are connected through a single atom, imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one typically involves the formation of the bicyclo[3.3.1]nonane core followed by the introduction of the spiro dioxolan moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a model compound for studying the behavior of spiro structures in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its stability and unique structural features.
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the functional groups present on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: Another member of the bicyclo[3.3.1]nonane family, known for its distinct structural properties.
Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dioxolan]-6-one: A closely related compound with a similar spiro structure but different functional groups.
Uniqueness
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one stands out due to its specific spiro configuration and the presence of the dioxolan ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,7'-bicyclo[3.3.1]nonane]-3'-one |
InChI |
InChI=1S/C11H16O3/c12-10-4-8-3-9(5-10)7-11(6-8)13-1-2-14-11/h8-9H,1-7H2 |
Clave InChI |
LNBKOECPIAUOMQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC3CC(C2)CC(=O)C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-amino-1-hydroxyethyl)-2-hydroxyphenyl]formamide](/img/structure/B8312093.png)
![Methyl 2-[(2-formyl-1H-pyrrol-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B8312094.png)


![7,9-Dimethoxy-1,2,3,4,4a,5-hexahydro-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B8312117.png)
![5-Isopropyl-6-methoxy-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B8312122.png)

![1-[4-(3-Bromopropoxy)-3-methylmercaptophenyl]ethanone](/img/structure/B8312131.png)



![Phosphonic acid, P-[[(1R)-1-methyl-2-(triphenylmethoxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B8312156.png)

